molecular formula C13H17NO B11098504 N-(2-cyclopropylphenyl)-2-methylpropanamide

N-(2-cyclopropylphenyl)-2-methylpropanamide

Cat. No.: B11098504
M. Wt: 203.28 g/mol
InChI Key: HSANOFMIKMQEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclopropylphenyl)-2-methylpropanamide is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . This compound belongs to the propanamide class, a group of molecules known to be investigated for various biological activities. While the specific research applications of this compound are still being explored, studies on structurally similar propanamide derivatives highlight the potential value of this chemical scaffold in medicinal chemistry research . For instance, related compounds featuring the cyclopropyl group are of significant interest in drug discovery due to the ring strain and unique conformational properties they impart, which can be used to optimize a compound's interaction with biological targets . Furthermore, propanamide derivatives have been utilized in quantitative structure-activity relationship (QSAR) studies, where computational models are built to predict and understand the physicochemical properties that influence biological activity . Researchers can leverage this compound as a building block in synthetic chemistry or as a reference standard in analytical studies. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-(2-cyclopropylphenyl)-2-methylpropanamide

InChI

InChI=1S/C13H17NO/c1-9(2)13(15)14-12-6-4-3-5-11(12)10-7-8-10/h3-6,9-10H,7-8H2,1-2H3,(H,14,15)

InChI Key

HSANOFMIKMQEOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1C2CC2

Origin of Product

United States

Preparation Methods

Acyl Chloride Intermediate Synthesis

2-Methylpropanoyl chloride is synthesized by treating 2-methylpropanoic acid with thionyl chloride (SOCl₂) in toluene at 105°C for 16 hours. The reaction proceeds via nucleophilic acyl substitution, yielding the acyl chloride in >95% purity.

Reaction Conditions

  • Solvent: Toluene

  • Temperature: 105°C

  • Catalyst: None

  • Yield: >95%

Amidation with 2-Cyclopropylphenylamine

The acyl chloride is reacted with 2-cyclopropylphenylamine in dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) is added to neutralize HCl byproducts.

Optimized Protocol

  • Molar Ratio: 1:1 (acyl chloride:amine)

  • Solvent: DCM or THF

  • Base: TEA (2.5 equiv)

  • Temperature: 0°C → RT

  • Yield: 78–85%

Challenges: Steric hindrance from the cyclopropyl group reduces reaction efficiency. Elevated temperatures (40–50°C) improve kinetics but risk decomposition.

Reductive Amination of Keto Intermediates

An alternative approach involves reductive amination of 2-cyclopropylphenyl ketones with 2-methylpropanamide derivatives. This method avoids handling reactive acyl chlorides.

Ketone Synthesis

2-Cyclopropylphenyl ketones are prepared via Friedel-Crafts acylation. For example, cyclopropane reacts with acetyl chloride in the presence of AlCl₃ in carbon disulfide at 5–15°C.

Key Data

  • Catalyst: AlCl₃

  • Solvent: CS₂

  • Yield: 48% (for analogous bromophenyl derivatives)

Cyclopropane Ring Construction via [2+1] Cycloaddition

The cyclopropyl group is introduced post-amide formation using transition metal-catalyzed cyclopropanation.

Styrene Precursor Preparation

N-(2-Vinylphenyl)-2-methylpropanamide is synthesized via Heck coupling of 2-bromophenylamide with ethylene.

Cyclopropanation

The styrene derivative undergoes cyclopropanation with diazomethane (CH₂N₂) in the presence of a palladium catalyst.

Protocol

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Carbene Source: CH₂N₂

  • Solvent: DCM

  • Yield: 60–68%

Safety Note: Diazomethane is highly toxic; alternatives like ethyl diazoacetate are less hazardous but require higher temperatures.

Microwave-Assisted Synthesis

Microwave irradiation accelerates amide bond formation, reducing reaction times from hours to minutes.

Example Procedure

  • Reagents: 2-Cyclopropylphenylamine, 2-methylpropanoic acid

  • Coupling Agent: HATU

  • Base: DIPEA

  • Solvent: DMF

  • Microwave Conditions: 100°C, 15 min

  • Yield: 89%

Advantages: Improved purity and reduced side-product formation.

Solid-Phase Synthesis

For high-throughput applications, solid-phase synthesis employs resin-bound amines.

Steps

  • Resin Loading: 2-Cyclopropylphenylamine is attached to Wang resin via a cleavable linker.

  • Acylation: 2-Methylpropanoyl chloride in DMF with HOBt/DIC.

  • Cleavage: TFA/DCM (95:5) releases the product.

Yield: 75–80%

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Acyl Chloride Amidation78–854–6 hHigh purity, scalableAcyl chloride handling hazards
Reductive Amination65–7212–24 hAvoids acyl chloridesOver-reduction risks
Cyclopropanation60–688–12 hLate-stage cyclopropane introductionToxic reagents (e.g., CH₂N₂)
Microwave-Assisted8915 minRapid, energy-efficientSpecialized equipment required
Solid-Phase75–8024–48 hHigh-throughput compatibilityResin cost, linker optimization needed

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropylphenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-(2-cyclopropylphenyl)-2-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Its unique properties can be exploited in the development of novel materials with specific mechanical or chemical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving cyclopropyl-containing molecules.

Mechanism of Action

The mechanism of action of N-(2-cyclopropylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the amide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The phenyl ring's substituents significantly influence chemical reactivity, solubility, and biological activity. Key analogs include:

N-(2-chlorophenyl)-2-methylpropanamide
  • Substituent : 2-chloro
  • Molecular Formula: C₁₀H₁₂ClNO
  • Molecular Weight : 197.66 g/mol
  • CAS : 5434-52-6
N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide
  • Substituent: 2-fluoro, 4-hydroxyphenoxy, N-methyl
  • Molecular Formula: C₁₆H₁₆FNO₃
  • Molecular Weight : 289.3 g/mol
  • CAS : 256412-88-1
N-(4-benzoylphenyl)-2-methylpropanamide
  • Substituent : 4-benzoyl
  • Molecular Formula: C₁₇H₁₇NO₂
  • Molecular Weight : 267.32 g/mol
  • CAS : 118059-80-6
  • Properties : The benzoyl group increases molecular bulk, likely reducing solubility but enhancing binding affinity in hydrophobic environments .
N-(3-amino-4-chlorophenyl)-2-methylpropanamide
  • Substituent: 3-amino-4-chloro
  • Molecular Formula : C₁₀H₁₃ClN₂O
  • Molecular Weight : 228.68 g/mol
  • CAS : 916813-19-9
  • Properties: The amino group introduces hydrogen-bonding capability, useful in drug design for targeting specific receptors .

Variations in the Propanamide Chain

Modifications to the propanamide chain alter steric effects and metabolic stability:

N-Methyl Derivatives
  • Example: N-(2-fluorophenyl)-N-methylpropanamide ().
Functionalized Chains
  • Example: 2-(4-hydroxyphenoxy)propanamide ().
  • Impact : Hydroxyl groups improve hydrophilicity and enable conjugation reactions for prodrug development .

Data Tables

Table 1: Structural and Physical Properties of Analogs

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
N-(2-chlorophenyl)-2-methylpropanamide 2-chloro C₁₀H₁₂ClNO 197.66 5434-52-6 Safety data available (GHS)
N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide 2-fluoro, 4-hydroxyphenoxy, N-methyl C₁₆H₁₆FNO₃ 289.3 256412-88-1 Pharmacological interest
N-(4-benzoylphenyl)-2-methylpropanamide 4-benzoyl C₁₇H₁₇NO₂ 267.32 118059-80-6 Supplier info available
N-(3-amino-4-chlorophenyl)-2-methylpropanamide 3-amino-4-chloro C₁₀H₁₃ClN₂O 228.68 916813-19-9 Preparation products listed

Biological Activity

N-(2-cyclopropylphenyl)-2-methylpropanamide is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H15NC_{12}H_{15}N, indicating the presence of carbon, hydrogen, and nitrogen atoms. The compound features a cyclopropyl group attached to a phenyl ring and an amide functional group, which are critical for its biological activity. The structural uniqueness contributes to its potential interactions with various biological targets.

Property Details
Molecular Formula C12H15NC_{12}H_{15}N
Functional Groups Cyclopropyl, Phenyl, Amide
Molecular Weight 189.25 g/mol

Research indicates that compounds similar to this compound may function as inhibitors in various biochemical pathways. One notable mechanism involves the inhibition of protein-protein interactions crucial in cancer biology, such as the menin-MLL interaction, which is significant in hematological malignancies. The specific interactions of this compound with molecular targets remain to be fully elucidated through pharmacological studies.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes or modulate receptor functions, leading to various biological effects. This characteristic is common among similar compounds in medicinal chemistry.
  • Potential Anticancer Properties : Preliminary studies suggest that it may play a role in inhibiting cancer cell proliferation by disrupting critical signaling pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the cyclopropyl group and its position relative to other functional groups significantly influences the compound's reactivity and interaction with biological targets.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds can provide insights into how variations in substituents affect biological activity:

Compound Name Molecular Formula Key Features
N-(2-methylphenyl)-2-methylpropanamideC12H17NC_{12}H_{17}NMethyl group on phenyl ring
N-(3-cyclopropylphenyl)-2-methylpropanamideC12H17NC_{12}H_{17}NCyclopropyl group at different position
N-(4-fluorophenyl)-2-methylpropanamideC12H16FNOC_{12}H_{16}FNOFluorine substituent enhancing lipophilicity

This table illustrates how specific modifications can alter the compound's properties and potential therapeutic applications.

Case Studies

Several studies have investigated compounds within the same class as this compound, revealing their potential therapeutic applications:

  • Anticancer Activity : Research on similar compounds has demonstrated significant inhibition of cancer cell lines through various pathways, suggesting that this compound could exhibit comparable effects .
  • Serotonin Receptor Modulation : Some derivatives have shown selective agonist activity at serotonin receptors, indicating possible applications in treating mood disorders .

Q & A

Q. What methodologies validate the compound’s role in modulating enzyme kinetics (e.g., IC₅₀ determination)?

  • Kinetic Assays : Use Michaelis-Menten plots (UV-Vis spectrophotometry) with varying substrate concentrations. Inhibitor constants (Kᵢ) derived from Lineweaver-Burk analysis .
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry to measure real-time binding affinity (kₒₙ/kₒff) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.